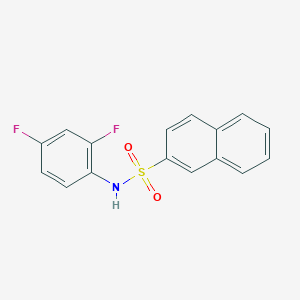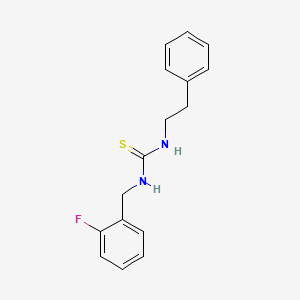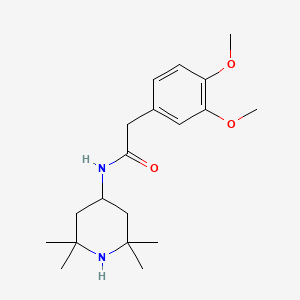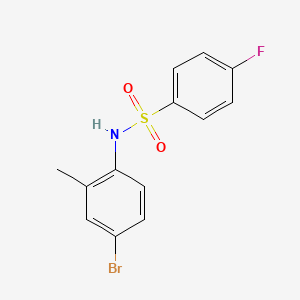
4-fluorobenzyl 2-oxo-2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluorobenzyl 2-oxo-2H-chromene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of chromene derivatives, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 4-fluorobenzyl 2-oxo-2H-chromene-3-carboxylate is not well understood. However, several studies have suggested that this compound exerts its biological activity by modulating various signaling pathways. For instance, it has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which plays a crucial role in cell survival and proliferation. This inhibition leads to the induction of apoptosis, a programmed cell death process that is essential for the elimination of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluorobenzyl 2-oxo-2H-chromene-3-carboxylate have been extensively studied. This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 4-fluorobenzyl 2-oxo-2H-chromene-3-carboxylate is its potent biological activity. This compound exhibits potent antitumor, antibacterial, and antifungal activities, making it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in certain experimental settings.
Orientations Futures
There are several future directions for the research on 4-fluorobenzyl 2-oxo-2H-chromene-3-carboxylate. One of the potential directions is the development of new drugs based on this compound. Several studies have shown that 4-fluorobenzyl 2-oxo-2H-chromene-3-carboxylate exhibits potent antitumor, antibacterial, and antifungal activities, making it a potential candidate for the development of new drugs. Another potential direction is the study of the mechanism of action of this compound. Further research is needed to understand the molecular mechanisms by which this compound exerts its biological activity.
Méthodes De Synthèse
The synthesis of 4-fluorobenzyl 2-oxo-2H-chromene-3-carboxylate can be achieved through several methods. One of the commonly used methods involves the reaction of 4-fluorobenzaldehyde with 3-acetyl-4-hydroxychromene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at a moderate temperature. The product is then purified through column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
4-fluorobenzyl 2-oxo-2H-chromene-3-carboxylate has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the development of new drugs. Several studies have shown that 4-fluorobenzyl 2-oxo-2H-chromene-3-carboxylate exhibits potent antitumor activity against various cancer cell lines. This compound has also been shown to possess antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
(4-fluorophenyl)methyl 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO4/c18-13-7-5-11(6-8-13)10-21-16(19)14-9-12-3-1-2-4-15(12)22-17(14)20/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSXFTHODNWAMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzyl 2-oxo-2H-chromene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-1,2,4-triazol-5-yl}phenyl)acetamide](/img/structure/B5782593.png)
![4-fluoro-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5782601.png)

![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5782611.png)
![8-(3,4-dimethoxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B5782630.png)
![3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5782635.png)

![1-[1-ethyl-4-(ethylthio)-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5782647.png)


![N-{[(2-isopropylphenyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B5782684.png)
![3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde](/img/structure/B5782696.png)